molecular formula C9H17NO7S B13736929 (1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol CAS No. 17205-71-9

(1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol

Cat. No.: B13736929
CAS No.: 17205-71-9
M. Wt: 283.30 g/mol
InChI Key: JEPVUMTVFPQKQE-ABJQUXTLSA-N
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Description

2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a suitable thiazolidine precursor with a pentahydroxypentyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts or enzyme-mediated synthesis can also be explored to achieve higher specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and thiazolidine ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid: shares similarities with other thiazolidine derivatives and polyhydroxylated compounds.

    Thiazolidine-4-carboxylic acid: A simpler compound with a similar core structure but lacking the pentahydroxypentyl group.

    Pentahydroxypentyl derivatives: Compounds with similar hydroxyl group arrangements but different core structures.

Uniqueness

The uniqueness of 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid lies in its combination of a thiazolidine ring with a pentahydroxypentyl group, providing a distinct set of chemical and biological properties that are not found in simpler or less functionalized analogs.

Properties

CAS No.

17205-71-9

Molecular Formula

C9H17NO7S

Molecular Weight

283.30 g/mol

IUPAC Name

2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7+,8?/m1/s1

InChI Key

JEPVUMTVFPQKQE-ABJQUXTLSA-N

Isomeric SMILES

C1C(NC(S1)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

Origin of Product

United States

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